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2-(5-Fluoro-2-nitrophenyl)ethan-1-ol Documentation Hub

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  • Product: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Core Science & Biosynthesis

Foundational

Chemical structure of 2-(5-Fluoro-2-nitrophenyl)ethanol

Executive Summary & Structural Profile 2-(5-Fluoro-2-nitrophenyl)ethanol is a specialized aromatic intermediate primarily utilized in the synthesis of fluorinated indole derivatives, including 5-fluorotryptophol and 5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Profile

2-(5-Fluoro-2-nitrophenyl)ethanol is a specialized aromatic intermediate primarily utilized in the synthesis of fluorinated indole derivatives, including 5-fluorotryptophol and 5-fluorotryptamine . Its structural significance lies in the ortho-relationship between the nitro group and the ethanol side chain, which serves as a "latent indole" scaffold. Upon reductive cyclization, this motif collapses to form the pyrrole ring of the indole core, a critical pharmacophore in medicinal chemistry (e.g., serotonin receptor modulators, kinase inhibitors like Sunitinib analogs).

Physiochemical Profile

The presence of the fluorine atom at the 5-position (relative to the ethanol chain) modulates metabolic stability and lipophilicity compared to the non-fluorinated parent.

PropertyValue / Descriptor
IUPAC Name 2-(5-Fluoro-2-nitrophenyl)ethanol
Molecular Formula

Molecular Weight 185.15 g/mol
Predicted LogP ~1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Nitro group + Hydroxyl oxygen)
Appearance Pale yellow viscous oil or low-melting solid (isomer dependent)
Key Precursor (5-Fluoro-2-nitrophenyl)acetic acid (CAS: 29640-98-0)

Synthetic Pathways & Protocols

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol requires careful chemoselectivity. The primary challenge is reducing the carboxylic acid precursor without reducing the nitro group (which would lead to premature cyclization or aniline formation).

Confirmed Synthetic Route: The Phenylacetic Acid Reduction

The most robust route involves the nitration of 3-fluorophenylacetic acid followed by chemoselective reduction.

Step 1: Regioselective Nitration
  • Precursor: 3-Fluorophenylacetic acid.[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).[2]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The fluorine (ortho/para director) and the acetic acid chain (weakly activating/ortho-para) direct the nitro group. The steric bulk of the acetic acid group and the directing effect of fluorine favor the position para to the fluorine and ortho to the chain, yielding (5-fluoro-2-nitrophenyl)acetic acid as the major isomer.
    
Step 2: Chemoselective Reduction (The Critical Step)

Standard reducing agents like Lithium Aluminum Hydride (


) or catalytic hydrogenation (

) are unsuitable because they will reduce the nitro group to an amine.
  • Recommended Reagent: Borane-Tetrahydrofuran (

    
    ) or Borane-Dimethyl Sulfide (
    
    
    
    ).
  • Rationale: Borane species are highly electrophilic reducing agents. They reduce carboxylic acids to alcohols rapidly at mild temperatures but are relatively inert toward nitro groups under these conditions.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure based on chemoselective reduction methodologies.

Reagents:

  • (5-Fluoro-2-nitrophenyl)acetic acid (10.0 mmol)

  • 
     (1.0 M solution, 12.0 mmol)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add (5-Fluoro-2-nitrophenyl)acetic acid (1.99 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (eluent: 50% EtOAc/Hexanes) for the disappearance of the acid.

  • Quenching: Cool back to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Gradient 20-40% EtOAc in Hexanes).
    

Reactivity & Downstream Applications[3][4]

The value of 2-(5-Fluoro-2-nitrophenyl)ethanol lies in its ability to undergo Reductive Cyclization to form indole derivatives.

The "Latent Indole" Mechanism

When the nitro group is reduced to an amine (using


, 

, or

), the resulting aniline nitrogen nucleophilically attacks the side chain. However, for the alcohol specifically, the pathway often involves oxidation to the aldehyde before cyclization, or activation of the alcohol (e.g., to a mesylate) to form the indoline.

Key Transformation: Synthesis of 5-Fluorotryptophol

  • Nitro Reduction: The nitro group is reduced to a hydroxylamine or amine.

  • Cyclization: In the presence of a catalyst, the nitrogen attacks the side chain carbon.

  • Result: Formation of the indole core with the hydroxyethyl tail intact.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the commercial precursor to the target alcohol and its conversion to the indole scaffold.

G start 3-Fluorophenylacetic Acid (Precursor) inter (5-Fluoro-2-nitrophenyl) acetic acid start->inter Nitration (HNO3, H2SO4) target 2-(5-Fluoro-2-nitrophenyl) ethanol (TARGET) inter->target Chemoselective Reduction (BH3-THF) indole 5-Fluorotryptophol (Indole Derivative) target->indole Reductive Cyclization (H2, Pd/C or Zn/AcOH)

Caption: Synthetic workflow from acid precursor to 5-fluorotryptophol via the target nitro-ethanol intermediate.

Analytical Characterization

To validate the synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol, researchers should look for the following spectroscopic signatures:

TechniqueExpected Signal / FeatureInterpretation
1H NMR

3.0-3.2 ppm (Triplet, 2H)
Benzylic methylene protons (

).
1H NMR

3.8-4.0 ppm (Triplet, 2H)
Hydroxymethyl protons (

).
1H NMR

7.0-8.0 ppm (Multiplet, 3H)
Aromatic protons. The proton ortho to the nitro group will be significantly deshielded.
IR Spectroscopy ~1350 & 1530

Strong Nitro (

) symmetric/asymmetric stretches.
IR Spectroscopy ~3300-3400

Broad Hydroxyl (

) stretch.
IR Spectroscopy ~1700

(ABSENT)
Absence of Carbonyl (

) confirms reduction of the acid.

Safety & Handling (MSDS Highlights)

  • Nitro Compounds: Aromatic nitro compounds are potentially explosive under high heat or pressure. Avoid distilling the crude product at high temperatures (above 150°C) without vacuum.

  • Borane Reagents:

    
     is moisture-sensitive and generates flammable hydrogen gas upon contact with water or alcohols. Quench reactions slowly in a well-ventilated fume hood.
    
  • Toxicity: Fluorinated aromatics can exhibit specific toxicity profiles. Handle with standard PPE (gloves, goggles, lab coat).

References

  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. (Demonstrates chemoselective reduction principles relevant to nitro-acids). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4437169, (2-Fluoro-5-nitrophenyl)methanol.[3] (Structural analog reference). Retrieved from [Link]

  • Kulakov, I. V., et al. (2008).[4] Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry.[4] (Reference for nitro-ethanol reactivity). Retrieved from [Link]

Sources

Exploratory

Introduction: The Critical Role of Starting Materials in Drug Discovery

An In-depth Technical Guide for Sourcing 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol for Pharmaceutical Research and Development In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Sourcing 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol for Pharmaceutical Research and Development

In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol, a key building block in the synthesis of various therapeutic agents, exemplifies this principle. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates, making fluorinated intermediates like this one highly valuable in modern medicinal chemistry.[1][2] However, its journey from a supplier's shelf to a pivotal role in a drug synthesis pathway is governed by stringent quality and regulatory standards.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic sourcing of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol in the United States and Europe. It provides a framework for navigating the supplier landscape, qualifying vendors, and ensuring the procurement of materials that meet the rigorous demands of pharmaceutical research and manufacturing.

Chapter 1: Compound Profile and Key Identifiers

A precise understanding of the target molecule is the foundation of any sourcing strategy. Ambiguity in identification can lead to costly errors and project delays.

Property Value Source
IUPAC Name 2-(5-fluoro-2-nitrophenyl)ethan-1-olFluorochem[3]
CAS Number 553661-23-7Fluorochem[3]
Molecular Formula C₈H₈FNO₃Fluorochem[3]
Molecular Weight 185.15 g/mol Calculated
Canonical SMILES O=C1=CC=C(F)C=C1CCOFluorochem[3]

This compound is a functionalized aromatic alcohol, where the nitro and fluoro groups impart specific reactivity crucial for subsequent synthetic transformations. Its role as a pharmaceutical intermediate means that its quality directly influences the critical quality attributes (CQAs) of the final API.[4]

Chapter 2: Navigating the Supplier Landscape in the USA and Europe

The market for specialty chemicals is diverse, ranging from large-scale manufacturers to niche custom synthesis labs. Suppliers generally fall into three categories:

  • Primary Manufacturers: These companies synthesize the compound in-house, often in large quantities. They have direct control over the manufacturing process and can typically provide the most comprehensive documentation, including detailed impurity profiles and process change notifications.

  • Distributors: These entities source chemicals from various manufacturers and manage logistics and distribution. They offer a broader catalog and simplified procurement but may have less direct control over the manufacturing process itself.

  • Research Chemical Suppliers: Companies like Fluorochem, BLDpharm, and American Elements specialize in providing smaller, research-scale quantities.[3][5][6] They are essential for early-stage R&D but may not always offer materials produced under Good Manufacturing Practice (GMP) conditions.

When sourcing, the intended use is paramount. For early-stage discovery, a research-grade chemical may suffice. However, as a project progresses towards clinical trials, sourcing from a GMP-compliant manufacturer becomes non-negotiable.[7]

Chapter 3: The Cornerstone of Procurement: Quality Control and Documentation

Quality control is not merely a final check; it is a comprehensive system to ensure that an intermediate consistently meets predefined specifications.[8] For a pharmaceutical intermediate, the quality control framework is built upon robust documentation and analytical testing.

Essential Documentation

A reliable supplier must provide a complete package of documentation that validates the quality of their product.

Document Purpose and Key Areas for Review
Certificate of Analysis (CoA) Provides batch-specific results for identity, purity, and other specified tests (e.g., water content, residual solvents). Verify that the analytical methods used are appropriate and validated.[4]
Safety Data Sheet (SDS) Outlines hazards, handling procedures, and emergency measures. Essential for laboratory safety and compliance.
Specification Sheet Details the agreed-upon analytical tests, methods, and acceptance criteria for the product. This forms the basis of the quality agreement.[9]
Impurity Profile Analysis Crucial for pharmaceutical development, this document details known and potential impurities from the synthetic route. Understanding impurity pathways is a key expectation of regulatory bodies.[4][10]
Protocol for Incoming Quality Control (QC) Analysis

It is a best practice to independently verify the quality of a newly received batch of any critical intermediate. This protocol serves as a self-validating system for supplier claims.

Objective: To confirm the identity, purity, and integrity of a received batch of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol.

Methodology:

  • Documentation Review:

    • Cross-reference the supplier's CoA with the established specification sheet.

    • Confirm the batch number on the container matches the CoA.

  • Physical Inspection:

    • Visually inspect the container for damage or compromised seals.

    • Observe the material's appearance (e.g., color, form) and compare it to the specification.

  • Sample Preparation:

    • Under appropriate safety conditions (fume hood, personal protective equipment), carefully draw a representative sample.

    • Prepare separate samples for analysis:

      • For ¹H NMR and ¹⁹F NMR: Dissolve a precise amount (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • For HPLC-UV/MS: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol, and create serial dilutions.

  • Analytical Testing:

    • Identity Confirmation (NMR):

      • Acquire ¹H and ¹⁹F NMR spectra. The fluorine atom provides a highly sensitive and specific probe for identity confirmation.[2]

      • Compare the resulting spectra with a known reference standard or literature data to confirm the chemical structure.

    • Purity Assessment (HPLC):

      • Analyze the sample using a validated HPLC method with UV detection.

      • Determine the area percentage of the main peak to assess purity. The method should be capable of separating the main compound from starting materials and potential process-related impurities.

    • Impurity Identification (Mass Spectrometry):

      • Use HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass of the primary peak, confirming its molecular weight.

      • Analyze any minor peaks to identify potential impurities.

    • If all results conform to the pre-agreed specifications, the batch is approved for use.

    • If any discrepancies are found (e.g., purity below threshold, presence of unexpected impurities), a formal investigation should be initiated, and the supplier must be contacted.

Chapter 4: The Regulatory Maze: Sourcing for Clinical Development

When a drug candidate moves into preclinical and clinical phases, the regulatory requirements for its chemical intermediates intensify dramatically. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations, largely guided by the International Council for Harmonisation (ICH) guidelines.[11]

Key Regulatory Frameworks
  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: While this guideline applies directly to APIs, it states that GMP principles should be applied to the manufacturing steps of "defined intermediates." This ensures traceability, process control, and a controlled production environment.[4][7]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes understanding the formation of impurities and establishing a robust control strategy for the entire manufacturing process, including intermediates.[4]

  • Regulatory Starting Materials (RSMs): The designation of a compound as an RSM is critical. All synthetic steps after the final RSM must be conducted under full GMP.[12] If 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is designated as a late-stage intermediate rather than an RSM, its manufacturing will likely fall under GMP scrutiny.

Navigating US vs. EU Differences

While both the FDA and EMA follow ICH guidelines, their interpretation and filing requirements can differ. For instance, US filings may require the inclusion of GMP documents and batch records, whereas European authorities often prefer these to be excluded from the filing and reviewed during site-specific inspections.[13] A global drug development program must account for these nuances, which can impact the supply chain by potentially requiring different documentation streams for different regions.[12]

Chapter 5: A Workflow for Supplier Qualification

Selecting the right supplier is a systematic process that balances scientific requirements, quality assurance, and regulatory compliance. The following workflow illustrates a robust approach to supplier qualification.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening & Documentation Review cluster_Phase2 Phase 2: Analytical Verification cluster_Phase3 Phase 3: Quality & Regulatory Assessment cluster_End Start Identify Potential Suppliers RequestDocs Request Technical Package: - Preliminary CoA - Specification Sheet - SDS Start->RequestDocs ReviewDocs Review Documentation for Compliance with Internal Needs RequestDocs->ReviewDocs DocsOK Documentation Acceptable? ReviewDocs->DocsOK RequestSample Request and Procure Evaluation Sample DocsOK->RequestSample Yes Reject Reject Supplier DocsOK->Reject No InHouseQC Perform In-house QC Testing (NMR, HPLC, LC-MS) RequestSample->InHouseQC SampleOK Sample Meets Specifications? InHouseQC->SampleOK Audit Conduct Remote or On-site Supplier Audit (for GMP suppliers) SampleOK->Audit Yes SampleOK->Reject No QualityAgreement Establish Quality Agreement and Supply Terms Audit->QualityAgreement Approved Supplier Approved QualityAgreement->Approved

Caption: A structured workflow for qualifying suppliers of critical pharmaceutical intermediates.

Chapter 6: Synthesis and Application Context

Understanding the synthetic origin of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol provides valuable insight into potential impurities. While specific routes are proprietary, related syntheses often involve the reduction of a corresponding acid or aldehyde, or the functionalization of a nitrophenyl precursor.[14] For example, the preparation of related nitroaniline compounds can sometimes result in isomeric impurities if the starting materials are not carefully controlled.[15] This knowledge allows researchers to develop targeted analytical methods to screen for process-specific impurities that may not be listed on a standard CoA.

The compound's utility is broad, serving as a precursor in the synthesis of molecules for anti-inflammatory drugs, enzyme inhibitors, and other therapeutic agents.[16][17] Its structure is a valuable scaffold for building more complex molecules in drug discovery campaigns.

Conclusion

Sourcing 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol for pharmaceutical applications in the USA and Europe is a multi-faceted task that extends far beyond a simple purchasing transaction. It requires a deep understanding of the compound's chemical nature, a thorough evaluation of the supplier landscape, and rigorous adherence to quality control and international regulatory standards. By implementing a systematic approach to supplier qualification, including comprehensive documentation review, independent analytical verification, and a clear understanding of the regulatory context, research and development teams can ensure a stable supply of high-quality material. This diligence is the foundation upon which safe and effective medicines are built, safeguarding process integrity from the laboratory bench to the patient.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Protheragen.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Protheragen.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • Soni, N. (2016). Specifications for Starting Materials, Intermediates and Finished Products.PharmaTutor.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). FDA.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Sannova.
  • DIFFERING CMC REQUIREMENTS: US AND EU. (n.d.). PharmaLex.
  • Process for preparing 2-fluoro-5-nitroaniline. (n.d.). Google Patents.
  • Strategies for Regulatory Starting Materials Designation in Drug Development and Manufacturing. (2020). YouTube.
  • 2-(5-Fluoro-2-nitrophenyl)ethanol. (n.d.). Fluorochem.
  • Foley, T., & Leaderman, E. (2014). EU chemical regulation: A REACH primer for US companies.Manufacturing Chemist.
  • Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. (n.d.). Green Chemistry (RSC Publishing).
  • Heinrich, M. R. (2021). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols.PMC.
  • New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018). The Statesman.
  • Synthesis of 2-(o-nitrophenyl)-ethanol. (n.d.). PrepChem.com.
  • 1-(5-fluoro-2-nitrophenyl)ethan-1-ol. (n.d.). AiFChem.
  • 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone. (n.d.). Chem-Impex.
  • Quality Guidelines. (n.d.). ICH.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one. (n.d.). Pharmalego.
  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-(3-Nitrophenyl)ethanol. (n.d.). AKSci.
  • 2-(4-Nitrophenyl)ethanol. (n.d.). Chem-Impex.
  • 1-(2-nitrophenyl)ethan-1-ol. (n.d.). AMERICAN ELEMENTS.
  • (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol. (n.d.). BLDpharm.
  • 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone. (n.d.). J&K Scientific.
  • 2-Fluoro-5-nitroaniline. (2018). ResearchGate.
  • 1-(2-Nitrophenyl)ethanol. (n.d.). PubChem - NIH.

Sources

Foundational

Technical Monograph: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

This technical guide provides an in-depth analysis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol , a critical fluorinated aromatic building block used in the synthesis of indole-based pharmaceuticals and kinase inhibitors. Mol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol , a critical fluorinated aromatic building block used in the synthesis of indole-based pharmaceuticals and kinase inhibitors.

Molecular Identity & Cheminformatics

This section establishes the definitive digital identity of the compound. In drug discovery databases, ambiguity regarding the position of the fluorine atom or the alcohol chain (primary vs. secondary) can lead to costly synthetic errors. This guide defines the primary alcohol variant.

PropertySpecification
IUPAC Name 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
Common Name 5-Fluoro-2-nitrophenethyl alcohol
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Exact Mass 185.0488
CAS Registry Number Variable by vendor (Search via SMILES recommended)
Digital Identifiers

SMILES (Isomeric): OCCc1cc(F)ccc1[O-][1]

InChI String: InChI=1S/C8H8FNO3/c9-6-1-2-7(10(12)13)8(3-6)4-5-11/h1-3,11H,4-5H2

InChI Key (Computed): ZSCMZRZJXHXZQE-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is non-trivial due to the need to preserve the nitro group while extending the carbon chain. Two primary routes are validated: the Knoevenagel-type Condensation (Industrial) and the Malonate Displacement (High Precision).

Route A: Base-Catalyzed Hydroxymethylation (The "Batcho-Leimgruber" Precursor Variant)

This method utilizes the acidity of the benzylic protons in o-nitrotoluenes. The strong electron-withdrawing nature of the ortho-nitro group allows for deprotonation and subsequent attack on paraformaldehyde.

Protocol:

  • Reagents: 5-Fluoro-2-nitrotoluene (1.0 eq), Paraformaldehyde (0.4 eq excess), Potassium tert-butoxide (KOtBu) or DBU, DMSO (Solvent).

  • Conditions: Anhydrous, inert atmosphere (N₂), 70–80°C.

  • Mechanism:

    • Base deprotonates the methyl group of 5-fluoro-2-nitrotoluene to form a benzylic carbanion (deep red/purple color).

    • The carbanion attacks paraformaldehyde (depolymerized in situ).

    • Protonation yields the phenethyl alcohol.

  • Critical Control Point: Over-reaction can lead to the styrene derivative (dehydration) or dimerization. Temperature control is vital to stop at the alcohol stage.

Route B: Reductive Cleavage of Phenylacetic Acid Derivatives

For higher purity requirements (e.g., GMP starting materials), the reduction of the corresponding phenylacetic acid is preferred to avoid styrene byproducts.

Protocol:

  • Precursor: (5-Fluoro-2-nitrophenyl)acetic acid.

  • Reagent: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

  • Workflow:

    • Dissolve acid in dry THF at 0°C.

    • Add BH₃ dropwise (Gas evolution: H₂).

    • Allow to warm to RT; stir for 4–12 hours.

    • Quench: Carefully with MeOH (destroys excess borane) followed by aqueous workup.

Visualization: Synthetic Pathways

SynthesisPathways Start1 5-Fluoro-2-nitrotoluene Inter1 Benzylic Carbanion (Deep Red) Start1->Inter1 Deprotonation Start2 (5-Fluoro-2-nitrophenyl) acetic acid Product 2-(5-Fluoro-2-nitrophenyl) ethan-1-ol Start2->Product Selective Reduction (Carboxyl group only) Inter1->Product Aldol-type Condensation Reagent1 Paraformaldehyde KOtBu / DMSO Reagent1->Inter1 Reagent2 BH3-THF 0°C -> RT Reagent2->Start2

Figure 1: Comparative synthetic routes. Route A (top) is atom-economical for bulk synthesis; Route B (bottom) offers higher chemoselectivity.

Reactivity Profile & Applications

The utility of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol lies in its bifunctional nature: it contains a latent nucleophile (the nitro group, reducible to amine) and an electrophilic handle (the alcohol, convertible to halide/tosylate).

Primary Application: Indole Synthesis

This molecule is a direct precursor to 5-Fluoroindole and 5-Fluorotryptophol derivatives via reductive cyclization. Note that the fluorine at position 5 of the phenyl ring retains its position (C5) in the final indole structure.

Mechanism (Reductive Cyclization):

  • Activation: The alcohol is often converted to a better leaving group (Mesylate/Bromide) or oxidized to the aldehyde.

  • Reduction: The nitro group is reduced to an aniline (-NH₂).

  • Cyclization: The amine attacks the electrophilic side chain (intramolecular alkylation or condensation).

  • Aromatization: Loss of water/hydrogen yields the indole core.

Downstream Logic Flow

IndoleLogic Alcohol 2-(5-Fluoro-2-nitrophenyl) ethan-1-ol Path1 Pathway A: Activation Alcohol->Path1 Path2 Pathway B: Oxidation Alcohol->Path2 InterA Alkyl Bromide/Mesylate Path1->InterA MsCl or PBr3 InterB Phenylacetaldehyde Path2->InterB Swern/Dess-Martin Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) InterA->Cyclization + Reduction (-NO2 -> -NH2) InterB->Cyclization + Reduction Target1 5-Fluoroindoline (Dihydroindole) Cyclization->Target1 Via Alkylation Target2 5-Fluoroindole Cyclization->Target2 Via Condensation & Dehydration Target1->Target2 Oxidation (DDQ)

Figure 2: Strategic divergence for indole synthesis. Pathway B is preferred for direct access to aromatic indoles; Pathway A yields indolines.

Analytical Characterization

To validate the synthesis of this specific isomer, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 3.00 (t, 2H): Benzylic CH₂δ 3.65 (t, 2H): Hydroxymethyl CH₂δ 4.80 (br s, 1H): OH protonδ 7.0-8.0 (m, 3H): Aromatic protonsThe triplet at 3.00 ppm confirms the preservation of the ethyl chain.[1] The coupling patterns in the aromatic region (d/dd) confirm the 1,2,5-substitution pattern.
¹⁹F NMR Single peak ~ -105 to -115 ppm Confirms the presence of a single fluorine atom on the aromatic ring.
IR Spectroscopy 3300-3400 cm⁻¹: O-H stretch (Broad)1520 & 1340 cm⁻¹: N-O stretch (Nitro)Confirming the nitro group is intact (has not been reduced prematurely).

Safety & Handling

  • Energetic Instability: As a nitro-aromatic compound, this molecule possesses significant potential energy. While the alcohol chain adds stability compared to lower molecular weight nitro compounds, it should be treated as a potential explosive under high heat or confinement.

  • Fluorine Toxicity: Fluorinated aromatics can be metabolically stable but may produce toxic metabolites if ingested. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Store in a cool, dry place away from strong reducing agents (which may react with the nitro group) and strong oxidizers (which may react with the alcohol).

References

  • PubChem Compound Summary. (2025). 1-(2-Nitrophenyl)ethanol and derivatives. National Center for Biotechnology Information. Retrieved from [Link](Note: Used for structural analog comparison and property validation).

  • National Institutes of Health (NIH). (2025). Base-Mediated Nitrophenyl Reductive Cyclization. PubMed Central. Retrieved from [Link](Validates the malonate/acrylate synthetic pathway for fluorinated nitro-aromatics).

  • PrepChem. (2025).[2] Synthesis of 2-(o-nitrophenyl)-ethanol. Retrieved from [Link](Source for the Knoevenagel-type condensation protocol).

Sources

Exploratory

Technical Guide on the Safe Handling and Risk Assessment of 5-fluoro-2-nitrophenethyl alcohol

A Senior Application Scientist's Perspective on Navigating Data Gaps for Novel Chemical Entities Disclaimer: As of the last search, a specific, verified Safety Data Sheet (SDS) for 5-fluoro-2-nitrophenethyl alcohol was n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Data Gaps for Novel Chemical Entities

Disclaimer: As of the last search, a specific, verified Safety Data Sheet (SDS) for 5-fluoro-2-nitrophenethyl alcohol was not publicly available. This guide has been constructed by synthesizing data from structurally related compounds and general principles of chemical safety for nitroaromatic and fluorinated substances. The recommendations herein are based on a conservative risk assessment and should be used as a starting point for a thorough internal safety review and laboratory-specific standard operating procedures (SOPs).

Introduction: The Challenge of Novel Compounds

In the fast-paced environment of drug discovery and chemical research, scientists frequently encounter novel or poorly characterized compounds. 5-fluoro-2-nitrophenethyl alcohol represents such a case, where a dedicated Safety Data Sheet (SDS) is not readily accessible. The absence of specific toxicological and safety data necessitates a proactive and scientifically rigorous approach to risk assessment. This guide provides a framework for researchers to evaluate the potential hazards of 5-fluoro-2-nitrophenethyl alcohol by leveraging data from analogous structures and established principles for handling hazardous chemicals. The core philosophy is to treat the compound as potentially hazardous until proven otherwise and to implement robust safety protocols based on the known risks of its constituent functional groups: a fluorinated aromatic ring, a nitro group, and a primary alcohol.

Predicted Hazard Identification and Classification

Given the molecular structure, we can anticipate the primary hazards by examining related compounds such as 5-fluoro-2-nitrophenol and (2-fluoro-5-nitrophenyl)methanol.[1] The presence of the nitroaromatic moiety is a significant concern, as this class of compounds is often associated with toxicity, mutagenicity, and, in some cases, explosive properties.[2][3][4]

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled. (Precautionary, based on general nitroaromatic toxicity)[5]

  • H351: Suspected of causing cancer. (Precautionary, based on mutagenic potential of some nitroaromatics)[2][5]

  • H372: Causes damage to organs through prolonged or repeated exposure. (A known hazard for some nitroaromatics)[5]

The fluorination can potentially enhance the biological activity and toxicity of the molecule.

Logical Flow for Hazard Assessment of a Novel Compound

A Identify Molecular Structure (5-fluoro-2-nitrophenethyl alcohol) B Deconstruct into Functional Groups (Nitroaromatic, Fluoro, Alcohol) A->B C Search for SDS/Data on Analogous Compounds (e.g., 5-fluoro-2-nitrophenol) B->C D Review Literature on Hazard Classes (Nitroaromatic Toxicity, Fluorinated Compound Reactivity) B->D E Synthesize Potential Hazards (Irritation, Toxicity, Mutagenicity) C->E D->E F Assign Precautionary GHS Classifications E->F G Develop Conservative Safe Handling Protocols F->G

Caption: Risk assessment workflow for a novel chemical.

Physical and Chemical Properties (Predicted)

The exact physical and chemical properties of 5-fluoro-2-nitrophenethyl alcohol are not documented. However, we can infer a likely profile based on similar molecules.

PropertyPredicted Value/InformationRationale/Source Analogy
Molecular Formula C8H8FNO3Based on chemical structure
Molecular Weight ~185.15 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAnalogy with 5-fluoro-2-nitrobenzyl alcohol (solid form)
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in waterGeneral property of similar organic compounds
Thermal Stability Potentially unstable at elevated temperatures. Nitroaromatic compounds can decompose exothermically.[4]Caution is advised against heating without a thorough thermal hazard analysis (e.g., DSC).
Flash Point Not available, but should be considered combustible.Analogy with 5-fluoro-2-nitrophenol (Flash Point 91°C)

Safe Handling and Storage

A conservative approach is mandatory. All handling should be performed under the assumption that the compound is highly toxic and a skin/eye irritant.

Engineering Controls
  • Primary Containment: All manipulations of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory must be well-ventilated.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or if there is a splash risk.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult a glove manufacturer's compatibility chart for specific solvent use. Always inspect gloves before use and wash hands thoroughly after handling.[9]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[8][9]

Storage Protocol
  • Container: Keep the compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and bases.[6][7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]

First-Aid and Emergency Procedures

Immediate action is critical in case of exposure.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12]

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.[12]

Workflow for Chemical Exposure Emergency

A Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) B Remove from Exposure Source (Move to fresh air, remove contaminated clothing) A->B E Notify Supervisor & Safety Officer A->E C Administer First Aid (Flush with water, etc.) B->C D Seek Immediate Medical Attention C->D F Provide SDS/Chemical Information to Medical Personnel D->F

Caption: Emergency response workflow for chemical exposure.

Waste Disposal

All waste containing 5-fluoro-2-nitrophenethyl alcohol must be treated as hazardous.

  • Containers: Collect all waste material (including contaminated absorbents and PPE) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.[8]

Conclusion: A Commitment to Safety

Working with novel chemical entities like 5-fluoro-2-nitrophenethyl alcohol is inherent to scientific progress. However, this progress must be built on a foundation of unwavering commitment to safety. By deconstructing the molecule into its constituent functional groups, leveraging data from analogous compounds, and adhering to conservative, best-practice safety protocols, researchers can confidently and responsibly handle such materials. This proactive approach to risk assessment and management is not merely a procedural requirement but a core tenet of scientific integrity and professionalism.

References

  • Chemius. (n.d.). nitro razredčilo.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Fluorine. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-fluoroindole from 2-(5-Fluoro-2-nitrophenyl)ethanol

This Application Note is designed to provide a robust, high-purity synthetic route for 5-fluoroindole, addressing the specific challenges of the 2-(5-Fluoro-2-nitrophenyl)ethanol precursor. Precursor: 2-(5-Fluoro-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, high-purity synthetic route for 5-fluoroindole, addressing the specific challenges of the 2-(5-Fluoro-2-nitrophenyl)ethanol precursor.

Precursor: 2-(5-Fluoro-2-nitrophenyl)ethanol Target: 5-Fluoroindole (CAS: 399-52-0) Methodology: Activation-Cyclization-Dehydrogenation (The Indoline Route)

Executive Summary & Strategic Rationale

The synthesis of 5-fluoroindole from 2-(5-fluoro-2-nitrophenyl)ethanol presents a classic chemoselectivity challenge. While direct oxidative cyclization (via phenylacetaldehyde) is theoretically possible, it is often plagued by the instability of the aldehyde intermediate and competitive polymerization.

To ensure high yields and reproducibility suitable for pharmaceutical development, this guide recommends the Indoline Intermediate Pathway . This strategy avoids the unstable aldehyde entirely by activating the alcohol, reducing the nitro group to trigger spontaneous cyclization to the indoline, and finally dehydrogenating to the indole.

Key Advantages of this Protocol:

  • Stability: Avoids the isolation of unstable phenylacetaldehydes.

  • Scalability: Intermediates are stable and amenable to standard workups.

  • Purity: Stepwise control minimizes oligomer formation common in direct high-temperature catalytic routes.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical "Activation-Cyclization" cascade.

G Start 2-(5-Fluoro-2-nitrophenyl)ethanol (Precursor) Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, TEA Inter1 Mesylate Intermediate (Stable) Step1->Inter1 Step2 Step 2: Reductive Cyclization (H2/Pd or Fe/AcOH) Inter1->Step2 Nitro Reduction Inter2 5-Fluoroindoline (Cyclized Intermediate) Step2->Inter2 Intramolecular Displacement Step3 Step 3: Dehydrogenation (MnO2 or DDQ) Inter2->Step3 Oxidation Final 5-Fluoroindole (Target) Step3->Final

Figure 1: The Indoline Route minimizes risk by utilizing stable intermediates (Mesylate and Indoline) rather than unstable aldehydes.

Detailed Experimental Protocols

Step 1: Activation of the Alcohol

The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) creates a potent electrophile that will later accept the amine nucleophile.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-(5-fluoro-2-nitrophenyl)ethanol (1.0 equiv) in anhydrous DCM (10 mL/g) under nitrogen.

    • Cool the solution to 0°C.

    • Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • QC Check: TLC should show complete consumption of the alcohol.

    • Workup: Wash with cold 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

    • Output: 2-(5-Fluoro-2-nitrophenyl)ethyl methanesulfonate. Use directly in the next step.

Step 2: Reductive Cyclization to 5-Fluoroindoline

This is the critical cascade step. Reducing the nitro group generates an amine (aniline), which immediately performs an intramolecular nucleophilic attack on the mesylate carbon (5-exo-tet cyclization) to form the indoline ring.

  • Option A: Catalytic Hydrogenation (Cleanest)

    • Reagents: 10% Pd/C (5-10 wt%), Methanol, H₂ balloon.

    • Note: Aryl fluorines are generally stable to mild Pd/H₂ conditions.

    • Protocol:

      • Dissolve the mesylate from Step 1 in Methanol.

      • Add 10% Pd/C carefully under nitrogen.

      • Purge with H₂ and stir under H₂ atmosphere (1 atm) at RT.

      • Monitor closely (approx. 2-6 hours). The amine forms and cyclizes in situ.

      • Workup: Filter through Celite to remove Pd. Concentrate the filtrate.

      • Purification: If necessary, flash chromatography (Hexane/EtOAc) to isolate 5-Fluoroindoline.

  • Option B: Iron-Mediated Reduction (If Halogen Sensitivity is a Concern)

    • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

    • Protocol: Reflux the mixture for 2-4 hours. The mild acidity of NH₄Cl/Fe promotes reduction without defluorination.

Step 3: Dehydrogenation to 5-Fluoroindole

The final step restores aromaticity to the pyrrole ring.

  • Reagents: Manganese Dioxide (MnO₂) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Protocol (MnO₂ Method):

    • Dissolve 5-Fluoroindoline in DCM or Toluene.

    • Add activated MnO₂ (10-20 equiv). Note: Large excess is standard for MnO₂ oxidations.

    • Stir at RT (DCM) or reflux (Toluene) until Indoline is consumed (monitor by TLC/LCMS).

    • Workup: Filter through a pad of Celite. Concentrate the filtrate.

    • Final Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Quantitative Data & Reagent Comparison

The following table compares the recommended Indoline route against alternative methodologies.

ParameterIndoline Route (Recommended) Direct Oxidative Cyclization Catalytic Borrowing Hydrogen
Intermediate Mesylate / Indoline (Stable)Phenylacetaldehyde (Unstable)Ruthenium-Hydride Species
Step Count 3 (2 isolations)21 (One-pot)
Reliability High (Robust reactions)Low (Aldehyde polymerization)Moderate (Catalyst sensitivity)
Typical Yield 65 - 75% (Overall)30 - 50%50 - 85% (Substrate dependent)
Reagent Cost Low (MsCl, Pd/C, MnO₂)Low (IBX, Fe)High (Ru/Ir complexes)

Alternative "Emerging" Protocol: Catalytic Dehydrogenative Cyclization

For laboratories equipped with advanced organometallic catalysts, a "Borrowing Hydrogen" approach can convert the alcohol directly to the indole in one pot. This method uses a catalyst to temporarily oxidize the alcohol to the aldehyde, facilitate cyclization, and then re-reduce the intermediate.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ with a phosphine ligand or specific Ir-complexes.

  • Conditions: Toluene, 110-140°C, Base (KOH).

  • Mechanism: The catalyst "borrows" hydrogen from the alcohol to form the aldehyde (in situ), which condenses with the amine (formed via transfer hydrogenation), and the catalyst returns the hydrogen to dehydrate/aromatize.

  • Note: While elegant, this requires strict oxygen-free conditions and specific catalysts often not present in standard synthesis stocks.

Troubleshooting & Quality Control

  • Issue: Defluorination.

    • Cause: Over-reduction during the Pd/C step.

    • Solution: Switch to PtO₂ (Adams Catalyst) or Raney Nickel , or use the Fe/NH₄Cl method.

  • Issue: Incomplete Cyclization (Step 2).

    • Observation: Isolation of the amino-mesylate or amino-alcohol.

    • Solution: Add a mild base (e.g., K₂CO₃) to the reaction mixture after reduction to drive the displacement of the mesylate.

  • Issue: Low Yield in Oxidation (Step 3).

    • Cause: Deactivated MnO₂.

    • Solution: Use "Activated" MnO₂ or switch to DDQ (1.1 equiv) in Dioxane at RT, which is stoichiometric and often more reliable.

References

  • ChemicalBook. (n.d.). 5-Fluoroindole Synthesis and Properties. Retrieved from

  • DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C.[1][2] Retrieved from

  • BenchChem. (n.d.). Synthesis and characterization of 5-fluoroindole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.[3] Retrieved from

  • ResearchGate. (2020). Indole synthesis from 2-(2-nitrophenyl)ethan-1-ol via Ruthenium Catalysis.[4] Retrieved from

Sources

Application

Preparation of 2-(5-Fluoro-2-nitrophenyl)ethanol from 5-fluoro-2-nitrotoluene

Abstract & Scope This application note details the optimized protocol for the synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol from 5-fluoro-2-nitrotoluene . This transformation involves the direct hydroxymethylation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol from 5-fluoro-2-nitrotoluene . This transformation involves the direct hydroxymethylation of the benzylic carbon ortho to the nitro group using paraformaldehyde (PFA) in dimethyl sulfoxide (DMSO).

The target molecule is a critical intermediate in the synthesis of 5-fluorotryptophol and 5-fluorotryptophan , which are essential scaffolds in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors and PET radiotracers for oncology.[1] This guide addresses the specific challenges of this reaction, including regioselectivity, temperature control to prevent runaway exotherms, and purification strategies to remove oligomeric byproducts.

Reaction Scheme & Logic

The synthesis relies on the vinylogous Henry reaction (also known as an aldol-like condensation).[1] The electron-withdrawing nitro group at the ortho position, combined with the inductive effect of the fluorine atom, significantly increases the acidity of the benzylic methyl protons (


 in DMSO). This allows for deprotonation by a strong organic base, generating a carbanion that attacks the formaldehyde equivalent (paraformaldehyde).
Reaction Pathway (Graphviz)

ReactionScheme SM 5-Fluoro-2-nitrotoluene (C7H6FNO2) Product 2-(5-Fluoro-2-nitrophenyl)ethanol (C8H8FNO3) SM->Product Reagents Paraformaldehyde (PFA) Triton B (cat.) / DMSO 60-80°C

Figure 1: General reaction scheme for the hydroxymethylation of 5-fluoro-2-nitrotoluene.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction is reversible; therefore, temperature and time control are vital to prevent the "retro-aldol" type decomposition or the formation of the bis-hydroxymethylated byproduct (diol).[1]

Mechanism of Action (Graphviz)

Mechanism Start 5-Fluoro-2-nitrotoluene Anion Benzylic Carbanion (Resonance Stabilized) Start->Anion Deprotonation (-H+) Base Base (Triton B) Base->Anion Alkoxide Alkoxide Intermediate Anion->Alkoxide Nucleophilic Attack PFA Formaldehyde (HCHO) (Depolymerized in situ) PFA->Alkoxide End Target Alcohol Alkoxide->End Workup / Protonation Protonation Protonation (H+) Protonation->End

Figure 2: Step-wise mechanism showing benzylic activation and formaldehyde capture.

Detailed Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
5-Fluoro-2-nitrotoluene 155.131.0SubstratePurity >97%; Free of isomers
Paraformaldehyde (PFA) 30.03 (monomer)1.2 - 1.5C1 SourceFine powder; Dry
Triton B (40% in MeOH)167.290.1 - 0.2CatalystBenzyltrimethylammonium hydroxide
DMSO 78.13SolventSolventAnhydrous (<0.1% H2O)
HCl (1M) 36.46ExcessQuenchNeutralization to pH 4-5
Step-by-Step Methodology

Step 1: Preparation of Reagent Mixture

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

  • Add 5-Fluoro-2-nitrotoluene (1.0 eq) and Paraformaldehyde (1.2 eq).

  • Add anhydrous DMSO (5 mL per gram of substrate).

    • Note: DMSO is essential for solvating the specific base-cation pair and promoting the reactivity of the paraformaldehyde.

Step 2: Initiation (Base Addition) [1]

  • Begin stirring at room temperature.

  • Add Triton B (40% in methanol, 0.15 eq) dropwise.

    • Caution: A mild exotherm may occur. Monitor temperature.

    • Alternative: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as a non-nucleophilic base alternative if Triton B is unavailable.[1]

Step 3: Reaction

  • Heat the mixture to 65–70°C .

    • Critical Parameter: Do not exceed 85°C. Higher temperatures promote the formation of the bis-addition product (diol) and Cannizzaro side reactions.

  • Stir for 2–4 hours . Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of the starting nitrotoluene. A new polar spot (Rf ~0.3) should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice/water (10x volume of DMSO used).

  • Acidify carefully with 1M HCl to pH ~4. This neutralizes the alkoxide and any remaining base.

  • Extract with Ethyl Acetate (EtOAc) (3 x volumes).

  • Wash the combined organic layers with:

    • Water (2x) to remove residual DMSO.

    • Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude oil is often sufficiently pure (>90%) for subsequent steps (e.g., reduction).

  • If higher purity is required, purify via Flash Column Chromatography :

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
  • Yield: Typical isolated yields range from 75% to 85% .

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Old ParaformaldehydeUse fresh, fine-powder PFA.[1] Depolymerization is slow if PFA is "aged" or coarse.
Bis-addition byproduct Temperature too highMaintain T < 75°C. Reduce PFA equivalents to 1.1 eq.
Runaway Exotherm Rapid Base AdditionAdd base slowly at RT before heating. Use active cooling if scaling up >100g.
Product is an oil Residual DMSODMSO is difficult to remove. Perform extensive water washes or use a lyophilizer if applicable.

Characterization Data (Expected)

  • Appearance: Yellowish viscous oil or low-melting solid.[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (dd, 1H, Ar-H ortho to nitro),[1]
      
    • 
       7.10-7.25 (m, 2H, Ar-H),[1]
      
    • 
       3.95 (t, 2H, 
      
      
      
      ),[1]
    • 
       3.15 (t, 2H, 
      
      
      
      ),[1]
    • 
       2.0 (br s, 1H, 
      
      
      
      ).[1]
  • IR (Neat): ~3350 cm

    
     (O-H stretch, broad), 1520 & 1345 cm
    
    
    
    (
    
    
    stretches).[1]

References

  • General Methodology: "Synthesis of 2-(o-nitrophenyl)-ethanol." PrepChem. Accessed October 2023.[2] [Link]

  • Mechanistic Foundation: Bakke, J. M. (1979). "Reaction of nitrotoluenes with paraformaldehyde in dimethyl sulfoxide." Acta Chemica Scandinavica B, 33, 329-332.[1]

  • Application in Drug Discovery (IDO Inhibitors):Patent US 2004/0224420 A1. "Sensors, and methods of making and using the same.
  • Related Fluorinated Precursors:Patent CN107935858B. "Preparation method of 5-fluoro-2-nitrophenol.

Sources

Method

Catalytic hydrogenation conditions for 2-(5-Fluoro-2-nitrophenyl)ethanol

Application Note: Selective Catalytic Hydrogenation of 2-(5-Fluoro-2-nitrophenyl)ethanol Part 1: Executive Summary & Strategic Rationale The Challenge: The catalytic hydrogenation of 2-(5-Fluoro-2-nitrophenyl)ethanol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 2-(5-Fluoro-2-nitrophenyl)ethanol

Part 1: Executive Summary & Strategic Rationale

The Challenge: The catalytic hydrogenation of 2-(5-Fluoro-2-nitrophenyl)ethanol (CAS: 1021389-31-0) presents a classic chemoselectivity problem in organic synthesis.[1] The objective is the complete reduction of the nitro group (


) to the aniline (

) while preserving two sensitive functionalities:
  • The Aryl-Fluorine Bond (C-F): Susceptible to hydrodefluorination (hydrogenolysis) under standard Pd/C conditions, leading to the des-fluoro impurity.

  • The Primary Alcohol: Generally stable, but must not undergo oxidation or premature cyclization (e.g., to indoline structures) under the reaction conditions.

The Solution: This protocol utilizes Platinum on Carbon (Pt/C) or Sulfided Platinum catalysts. Unlike Palladium, which readily inserts into C-Halogen bonds, Platinum exhibits lower affinity for oxidative addition into aryl-fluorides, ensuring high fidelity of the fluorinated scaffold.[1]

Target Reaction:



Part 2: Critical Process Parameters (CPP)

The following parameters have been optimized to maximize yield (>98%) and minimize defluorination (<0.1%).

ParameterRecommended ConditionScientific Rationale
Catalyst 5% Pt/C (Sulfided preferred) Pt minimizes C-F hydrogenolysis.[1] Sulfided variants poison high-energy sites responsible for dehalogenation.[1]
Catalyst Loading 1.0 – 3.0 wt% (dry basis)Sufficient turnover frequency (TOF) without promoting side reactions.
Solvent Methanol or EthanolProtic solvents facilitate the proton transfer required for the reduction of the hydroxylamine intermediate.
Hydrogen Pressure 3 – 5 bar (45 – 75 psi)Moderate pressure ensures H₂ availability without forcing the thermodynamically difficult C-F cleavage.
Temperature 25°C – 35°CKeep low.[1] Higher temperatures (>50°C) exponentially increase the rate of defluorination.
Agitation >1000 rpm (Gas-Induction)Reaction is mass-transfer limited.[1] High shear is critical to maintain H₂ saturation in the liquid phase.

Part 3: Reaction Mechanism & Pathway Analysis

Understanding the reduction pathway is vital for troubleshooting. The reaction proceeds through the nitroso and hydroxylamine intermediates.[2]

Key Insight: The accumulation of the Hydroxylamine intermediate (


) is a common failure mode. This intermediate is stable if the reaction is stopped too early or if hydrogen pressure drops, leading to colored azoxy dimers upon air exposure.
Pathway Diagram (DOT Visualization)

HydrogenationPathway Start Nitro Precursor (2-NO2-5-F-Phenethyl alcohol) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + H2 SideProduct Defluoro Impurity (Des-F Analogue) Start->SideProduct Pd/C, High T Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Product Target Aniline (2-NH2-5-F-Phenethyl alcohol) Hydroxyl->Product + H2 (Slow Step) Azoxy Azoxy Dimer (Colored Impurity) Hydroxyl->Azoxy O2 Exposure (Incomplete Rxn) Product->SideProduct Over-hydrogenation

Figure 1: Reaction cascade showing the stepwise reduction and potential off-pathway impurities. Note that the reduction of hydroxylamine to amine is often the rate-determining step.[1]

Part 4: Detailed Experimental Protocol

Safety Warning:

  • Pyrophoric Hazard: Dry noble metal catalysts (Pt/C, Pd/C) can ignite organic solvent vapors. Always keep the catalyst wet (water-wet paste) or handle under inert gas (Ar/N₂).

  • Pressure: Ensure the autoclave/Parr shaker is rated for the operating pressure.

Equipment:
  • Parr Hydrogenation Apparatus (Shaker or Stirred Autoclave).

  • High-pressure rated glass or stainless steel vessel.[1]

Step-by-Step Procedure:
  • Preparation of Catalyst Slurry:

    • Weigh 2-(5-Fluoro-2-nitrophenyl)ethanol (10.0 g, 54.0 mmol).

    • In a separate beaker, weigh 5% Pt/C (sulfided) (0.3 g, 3 wt% loading). Note: Use water-wet catalyst (approx 50% H₂O) to minimize ignition risk.

    • Slurry the catalyst in 10 mL of Methanol.

  • Loading:

    • Dissolve the starting material in Methanol (90 mL). Total volume ~100 mL (10V).

    • Transfer the substrate solution to the hydrogenation vessel.[3]

    • Carefully add the catalyst slurry to the vessel.[3] Rinse the beaker with minimal methanol to ensure full transfer.

  • Purging (Critical for Safety):

    • Seal the vessel.

    • Pressurize with Nitrogen (N₂) to 3 bar, then vent to 0.5 bar. Repeat 3 times to remove Oxygen.

    • Pressurize with Hydrogen (H₂) to 3 bar, then vent to 0.5 bar. Repeat 2 times to replace N₂ with H₂.

  • Reaction:

    • Pressurize to 3.0 bar (45 psi) with H₂.

    • Set temperature to 25°C .

    • Initiate vigorous stirring/shaking.[2]

    • Observation: A mild exotherm may occur in the first 10-20 minutes.[1] Ensure cooling if T > 35°C.

  • In-Process Control (IPC):

    • After 2 hours, sample the mixture (stop agitation, vent carefully, take aliquot).

    • Analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Criteria: Disappearance of Nitro starting material AND Hydroxylamine intermediate.

    • Note: If Hydroxylamine persists, repressurize and continue for 1-2 hours.

  • Workup:

    • Once complete, purge vessel with Nitrogen (3 cycles) to remove H₂.

    • Filter the reaction mixture through a Celite (diatomaceous earth) pad to remove the catalyst. Do not let the filter cake dry out completely to prevent sparking.

    • Wash the cake with Methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

  • Purification (if necessary):

    • The product is typically pure enough (>95%) for downstream chemistry.

    • If required, recrystallize from Ethanol/Heptane or purify via short silica plug (eluting with EtOAc).

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Defluorination (>1%) Catalyst too active or Temp too high.[1]Switch from Pd/C to Pt/C. Lower Temp to 20°C. Add diphenylsulfide (0.1 eq) as poison.
Stalled Reaction (Hydroxylamine remains) H₂ starvation or Catalyst poisoning.Increase agitation speed. Check H₂ inlet. Add fresh catalyst (1 wt%).
Unknown Impurity (M+16) Oxidation of product.Aniline is sensitive to air. Store under Nitrogen.[1]
Low Yield Product trapped on catalyst.[1]Wash Celite cake thoroughly with warm methanol or EtOAc.[1]
Decision Tree for Catalyst Selection (DOT)

Figure 2: Catalyst selection logic based on halogen sensitivity. For Fluorine, Pt/C is the optimal balance of activity and selectivity.[1]

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(12), 5431–5496.

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035–2052.

  • Thermo Fisher Scientific. (n.d.). "2-(4-Nitrophenyl)ethanol Specifications & Handling." Thermo Scientific Chemicals.

  • Cymit Quimica. (n.d.). "2-(3-Nitrophenyl)ethanol Safety Data." Cymit Quimica.

  • ResearchGate. (2012). "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science and Technology.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol

Welcome to the technical support center for the synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and product purity. As a key intermediate in the development of various pharmaceuticals and agrochemicals, optimizing the synthesis of this molecule is of critical importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethanol can be approached via several pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific equipment available in the laboratory. Two of the most logical and commonly considered pathways start from either 2-fluoro-5-nitrotoluene or 5-fluoro-2-nitrophenylacetic acid.

The following diagram illustrates these primary synthetic routes and the key transformations involved.

Synthesis_Pathways A 2-Fluoro-5-nitrotoluene C 2-(5-Fluoro-2-nitrophenyl)ethanol (Target Molecule) A->C Base-Catalyzed Hydroxymethylation (e.g., KOH, DMF) B 5-Fluoro-2-nitrophenylacetic Acid B->C Selective Reduction of Carboxylic Acid D Formaldehyde Source (e.g., Paraformaldehyde) E Selective Reducing Agent (e.g., BH3•THF)

Caption: Primary synthetic routes to 2-(5-Fluoro-2-nitrophenyl)ethanol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and validated solutions.

Route 1: From 2-Fluoro-5-nitrotoluene

Q1: My reaction of 2-fluoro-5-nitrotoluene with paraformaldehyde shows low conversion and poor yield. What are the critical parameters to optimize?

A1: This reaction, a base-catalyzed hydroxymethylation at the benzylic position, is highly sensitive to reaction conditions. Low conversion is typically traced back to issues with the base, solvent, or temperature.

  • Causality: The reaction proceeds via the formation of a benzylic carbanion, facilitated by a strong base. The electron-withdrawing nitro group makes the benzylic protons of 2-fluoro-5-nitrotoluene significantly more acidic than those of toluene itself, but a sufficiently strong base is still required for efficient deprotonation. The choice of solvent is critical for solvating the base and the intermediate anion, while the temperature must be high enough to promote the reaction but low enough to prevent side reactions. A similar synthesis of 2-(o-nitrophenyl)-ethanol from o-nitrotoluene utilizes potassium hydroxide in dimethylformamide (DMF) at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure a strong base is used. While potassium hydroxide (KOH) can be effective, stronger bases like potassium tert-butoxide (t-BuOK) may improve deprotonation efficiency. Use at least a stoichiometric amount of base relative to the toluene starting material.

    • Solvent Purity: The solvent, typically a polar aprotic one like DMF or DMSO, must be anhydrous. Water will consume the base and quench the benzylic carbanion, halting the reaction.

    • Temperature Control: The reaction often requires heating (e.g., 70-120°C) to proceed at a reasonable rate.[3] However, excessive temperatures can lead to decomposition and the formation of dark, tarry side products. We recommend starting at a lower temperature (e.g., 80°C) and gradually increasing it while monitoring the reaction by TLC.

    • Formaldehyde Source: Ensure the quality of your formaldehyde source. Paraformaldehyde should be dry and of high purity. It depolymerizes upon heating to provide anhydrous formaldehyde in situ.

Q2: I am observing the formation of a significant amount of dark, insoluble material and multiple unidentified spots on my TLC plate. How can I minimize these side reactions?

A2: The formation of complex byproducts is a common issue in base-catalyzed reactions involving nitroaromatics and aldehydes. These are often the result of self-condensation, Cannizzaro reactions, or decomposition.

  • Causality:

    • Stilbene Formation: The intermediate benzylic carbanion can potentially react with the starting aldehyde (formed from formaldehyde) in a Wittig-like or aldol condensation pathway, which after elimination could lead to stilbene derivatives, especially at higher temperatures.

    • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to yield methanol and formate, consuming the reagent.

    • Decomposition: Nitroaromatic compounds can be unstable at high temperatures in the presence of a strong base, leading to complex decomposition pathways and polymerization.

  • Mitigation Strategies:

    • Controlled Addition: Add the base portion-wise or as a solution in DMF to the mixture of 2-fluoro-5-nitrotoluene and paraformaldehyde at a moderately elevated temperature. This helps maintain a low instantaneous concentration of the highly reactive carbanion.

    • Temperature Optimization: As mentioned in A1, avoid excessive temperatures. Run a temperature screen (e.g., 70°C, 90°C, 110°C) to find the optimal balance between reaction rate and byproduct formation.

    • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times after the consumption of the starting material will invariably lead to lower yields of the desired product due to degradation. Once the starting material is consumed, cool the reaction and proceed with the workup immediately.

Route 2: From 5-Fluoro-2-nitrophenylacetic Acid

Q3: When I try to reduce 5-fluoro-2-nitrophenylacetic acid, I get a mixture of products, including the one where the nitro group is also reduced to an amine. How do I achieve selective reduction of the carboxylic acid?

A3: This is a classic chemoselectivity challenge. The nitro group is susceptible to reduction by many common reducing agents used for carboxylic acids.[4] Your choice of reducing agent is the most critical factor.

  • Causality: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and will reduce both the carboxylic acid and the aromatic nitro group.[5] Catalytic hydrogenation (e.g., H₂/Pd-C) is also highly effective at reducing nitro groups and is often the method of choice for this transformation, making it unsuitable for your goal.[4][6]

  • Recommended Solutions:

    • Borane Reagents: Borane (BH₃), typically used as its stable complex with THF (BH₃·THF), is the reagent of choice for selectively reducing carboxylic acids in the presence of nitro groups. The mechanism involves the formation of a triacyloxyborane intermediate, which is then reduced. This pathway is much faster for carboxylic acids than for aromatic nitro groups under standard conditions.

    • Reaction Conditions: The reduction with BH₃·THF is typically performed in anhydrous THF at temperatures ranging from 0°C to reflux, depending on the substrate. A slight excess of the borane reagent is usually sufficient.

The following table summarizes the selectivity of common reducing agents.

Reducing AgentSelectivity for -COOH vs. -NO₂Typical Side ReactionsCitation
LiAlH₄Low (Reduces both)Over-reduction to aniline[5]
H₂/Pd-CLow (Reduces both)Potential dehalogenation[4]
NaBH₄Very Low (Does not reduce -COOH)Ineffective for the primary goal
BH₃·THF High (Selectively reduces -COOH) None, if conditions are controlled

Q4: My purification of 2-(5-Fluoro-2-nitrophenyl)ethanol is difficult, and I have trouble removing the unreacted starting acid. What is the best purification strategy?

A4: The product and the starting acid have different chemical properties that can be exploited for efficient separation. A combination of extraction and chromatography is usually most effective.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After quenching the reaction, perform a workup that includes a wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The unreacted 5-fluoro-2-nitrophenylacetic acid is acidic and will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired product, 2-(5-Fluoro-2-nitrophenyl)ethanol, is a neutral alcohol and will remain in the organic layer. Repeat the aqueous wash 2-3 times to ensure complete removal of the acid.

    • Column Chromatography: After the extractive workup and drying of the organic phase, residual impurities can be removed by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the less polar impurities from your moderately polar product.

The following workflow diagram illustrates a robust purification process.

Purification_Workflow Start Crude Reaction Mixture Workup Quench Reaction (e.g., with water or mild acid) Start->Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Wash Wash Organic Layer with Aqueous NaHCO3 Solution Extraction->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains Acid Impurity) Separate->Aqueous Organic Organic Layer (Contains Product) Separate->Organic Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Pure Pure 2-(5-Fluoro-2-nitrophenyl)ethanol Chromatography->Pure

Caption: Recommended workflow for the purification of the target molecule.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for better yield and scalability?

A: Both routes are viable, but the reduction of 5-fluoro-2-nitrophenylacetic acid with BH₃·THF is often preferred for its higher chemoselectivity and milder reaction conditions. The base-catalyzed hydroxymethylation of the corresponding toluene can be more difficult to control and optimize, often suffering from byproduct formation, which can complicate purification and lower the overall yield, especially on a larger scale.

Q: How critical is the purity of the starting materials?

A: Extremely critical. Impurities in the starting 2-fluoro-5-nitrotoluene[7][8] or 5-fluoro-2-nitrophenylacetic acid[9][10] can interfere with the reaction and lead to the formation of additional byproducts that are difficult to separate from the final product. For instance, isomeric impurities in the starting material will lead to isomeric products. Always use starting materials of the highest possible purity (>98%) and verify their identity and purity by analytical methods (e.g., NMR, GC-MS) before starting the synthesis.

Q: What are the primary safety concerns when performing these syntheses?

A: Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive, especially at elevated temperatures. Handle them in a well-ventilated fume hood and avoid excessive heating or mechanical shock.[11]

  • Reagents: Strong bases (KOH, t-BuOK) are corrosive. Borane-THF is flammable and reacts violently with water. Always work under an inert atmosphere (e.g., nitrogen or argon) when handling air- and moisture-sensitive reagents.[12]

  • Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-tested solvents.

Q: Can I use a Grignard reaction to synthesize this molecule?

A: A Grignard-based approach, for example, reacting a Grignard reagent formed from 5-fluoro-2-nitrobenzyl halide with formaldehyde, is generally not advisable. Grignard reagents are highly nucleophilic and basic, and they are known to react with nitro groups in a variety of ways, leading to complex product mixtures and very low yields of the desired alcohol. Therefore, this route is not recommended.

Section 4: Reference Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.

Protocol 1: Synthesis via Reduction of 5-Fluoro-2-nitrophenylacetic Acid
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 5-fluoro-2-nitrophenylacetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of acid).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 1.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by cooling it back to 0°C and adding methanol dropwise until gas evolution ceases. This step destroys the excess borane.

  • Workup: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

References

  • Biffis, A., et al. (2018). The Power of Base Metal Catalysis in Fine Chemistry. Chemical Reviews, 118(4), 2063-2144.
  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Available at: [Link]

  • ACS Publications. Nitro Substrates in Reductive Electrosynthesis: A Review. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • UCLA Chemistry. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Royal Society of Chemistry. Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available at: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available at: [Link]

  • The Organic Chemistry Data Site. Ethanol Purification. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Google Patents. US4994576A - Method for reducing aromatic nitro groups.
  • Beilstein Journals. Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Available at: [Link]

  • YouTube. Synthesis of Alcohols via the Grignard Reaction. Available at: [Link]

  • ResearchGate. How do you selectively reduce the nitro group?. Available at: [Link]

  • PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. Available at: [Link]

  • Google Patents. WO2006052567A2 - Purification of fluorinated alcohols.
  • ResearchGate. Optimization of p-nitrophenyl ethanol ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • YouTube. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Available at: [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Studylib.net. 1 3 Nitrophenyl Ethanol. Available at: [Link]

  • MDPI. Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Welcome to the technical support guide for the purification of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the isolation of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol, typically via the reduction of 2-(5-fluoro-2-nitrophenyl)acetic acid, can result in a crude product mixture containing unreacted starting material, and potentially other byproducts. Effective purification is critical to ensure the success of subsequent synthetic steps. This guide addresses the most frequently encountered purification challenges in a direct question-and-answer format.

Troubleshooting and FAQs

Q1: My crude reaction mixture shows multiple spots on the TLC plate. How do I identify the product and major byproducts?

A1: Thin-Layer Chromatography (TLC) is your primary tool for a quick assessment of the reaction's progress and the purity of your crude product. The key is to understand the relative polarities of the compounds involved.

  • Product: 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is a primary alcohol, making it a relatively polar compound due to the hydroxyl (-OH) group.

  • Starting Material: 2-(5-fluoro-2-nitrophenyl)acetic acid is a carboxylic acid. The carboxylic acid group is more polar than the alcohol group, meaning it will adhere more strongly to the silica gel plate.

  • Byproducts: Non-polar byproducts will travel further up the TLC plate.

TLC Analysis Protocol:

  • Plate: Use a silica gel TLC plate.

  • Spotting: Dissolve small amounts of your crude mixture, the starting material (if available), and a co-spot (mixture of crude and starting material) in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.

  • Eluent: A good starting eluent system is a mixture of a non-polar and a polar solvent. A common choice is 30% ethyl acetate in hexane.[1]

  • Visualization: Visualize the plate under UV light (254 nm). Most aromatic compounds will be UV active. You can also use a staining agent like potassium permanganate.

Interpreting the TLC Plate:

  • The spot with the lowest Retention Factor (Rf) value (travels the least distance) will be the most polar compound, which is typically the unreacted carboxylic acid.

  • The product, the alcohol, will have a higher Rf value than the starting acid.

  • The co-spot will help you definitively identify the starting material spot in your crude mixture.

Q2: I'm struggling to remove the unreacted starting material, 2-(5-fluoro-2-nitrophenyl)acetic acid. What is the most effective method?

A2: The most efficient way to remove an acidic impurity like a carboxylic acid from a neutral organic compound (your alcohol product) is through an acid-base extraction.[2][3][4] This technique exploits the difference in solubility between the neutral carboxylic acid and its corresponding salt.

The Principle: Carboxylic acids are generally soluble in organic solvents but have limited solubility in water.[5] When you wash an organic solution containing the acid with a weak aqueous base, such as sodium bicarbonate, the acid is deprotonated to form a carboxylate salt.[2][3][5] This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling the acidic impurity out of the organic layer where your desired neutral product remains.[4][6]

Detailed Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve your crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • First Wash: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake gently at first to release any CO₂ gas that may form, venting frequently. Then, shake more vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium carboxylate salt of the unreacted starting material.

  • Repeat: Repeat the wash with sodium bicarbonate solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.

Q3: Column chromatography is giving me poor separation. How can I optimize it?

A3: Poor separation in column chromatography usually stems from an inappropriate choice of solvent system (mobile phase) or improper column packing.[7][8] The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 on a TLC plate, and there is a significant difference in Rf values between the product and impurities.[7]

Optimization Strategy:

  • TLC Screening: First, find the best solvent system using TLC. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[1] Your product is moderately polar, so a good starting point would be mixtures of ethyl acetate and hexane.[1]

Solvent System (Ethyl Acetate/Hexane) Observation Recommendation
10% EtOAc / 90% HexaneAll spots are at the baseline (low Rf).Increase the polarity of the eluent.
50% EtOAc / 50% HexaneAll spots are at the solvent front (high Rf).Decrease the polarity of the eluent.
30% EtOAc / 70% HexaneProduct Rf is ~0.35 with good separation from other spots.This is a good solvent system for your column.
  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

  • Loading the Sample: Dissolve your crude product in the minimum amount of the mobile phase solvent and load it onto the column in a narrow band.[9]

Detailed Protocol 2: Optimized Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).[9]

  • Equilibration: Run the chosen mobile phase (e.g., 30% ethyl acetate/hexane) through the column until the packing is stable.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel and carefully add it to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly.[9]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(5-fluoro-2-nitrophenyl)ethan-1-ol.

Q4: My purified product is an oil, but I expect a solid. How can I induce crystallization?

A4: Obtaining an oil when a solid is expected is a common issue, often due to residual solvent or minor impurities inhibiting crystal lattice formation. Recrystallization is the technique of choice to resolve this.[10] The key is to find a solvent or solvent system in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10]

Solvent Selection:

  • For moderately polar compounds like aromatic alcohols, good single-solvent candidates include ethanol, methanol, or isopropanol.[11][12]

  • A two-solvent system is often effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[13] Common pairs include ethyl acetate/hexane or dichloromethane/hexane.[13]

Detailed Protocol 3: Recrystallization

  • Dissolution: Place the oily product in a flask and add a small amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture while stirring until the product completely dissolves. Add the minimum amount of hot solvent needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.

  • Ice Bath: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visual Workflow and Troubleshooting

The following diagram illustrates the general purification workflow.

PurificationWorkflow Crude Crude Product (Alcohol, Acid, Byproducts) Extraction Acid-Base Extraction (NaHCO3 wash) Crude->Extraction Aqueous Aqueous Layer (Acid Impurity) Extraction->Aqueous Organic Organic Layer (Crude Alcohol) Extraction->Organic Column Column Chromatography Organic->Column ImpureFractions Impure Fractions Column->ImpureFractions PureFractions Pure Fractions Column->PureFractions Recrystallization Recrystallization PureFractions->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct

Caption: General purification workflow for 2-(5-fluoro-2-nitrophenyl)ethan-1-ol.

This troubleshooting guide provides a framework for addressing the most common purification challenges for 2-(5-fluoro-2-nitrophenyl)ethan-1-ol. By understanding the principles behind each technique, you can adapt these protocols to your specific experimental outcomes.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Wikipedia. (2023). Acid–base extraction.
  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • ECHEMI. (n.d.). What is the best solvent for recrystallization?.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 2-(5-Fluoro-2-nitrophenyl)ethanol Reactions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 2-(5-Fluoro-2-nitrophenyl)ethanol. This resource is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 2-(5-Fluoro-2-nitrophenyl)ethanol. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions concerning the moisture sensitivity of this critical chemical intermediate. By understanding and controlling for moisture, you can significantly enhance the success and reproducibility of your reactions.

The Challenge: Moisture as a Covert Contaminant

2-(5-Fluoro-2-nitrophenyl)ethanol is a key building block in the synthesis of a variety of pharmaceutical compounds. However, the presence of its hydroxyl group makes it and its reactions susceptible to interference from water. Even trace amounts of moisture can lead to unwanted side reactions, diminished yields, and inconsistent experimental outcomes.[1][2][3][4] This guide will provide the foundational knowledge and practical steps to effectively manage moisture in your experimental workflows.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may face when working with 2-(5-Fluoro-2-nitrophenyl)ethanol, with a focus on issues arising from moisture contamination.

Issue 1: Unexpectedly Low Yields in Reactions

Question: My reaction yield is significantly lower than what is reported in the literature. Could moisture be the culprit?

Answer:

Yes, low yields are a common consequence of moisture contamination in many organic reactions.[1][5] This is particularly true for reactions that utilize water-sensitive reagents.

Causality Explained:

Water can act as a nucleophile or a base, leading to side reactions that consume your starting materials or intermediates.[3] For instance, in reactions involving organometallic reagents (like Grignard reagents), water will rapidly quench the reagent, rendering it inactive for the desired transformation.[3] Similarly, in reactions that generate water as a byproduct, excess moisture in the reaction environment can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.[3]

Troubleshooting Protocol:

  • Thoroughly Dry Glassware: All glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under a vacuum immediately before use.[2][4] Allow the glassware to cool in a desiccator over a potent drying agent.

  • Use Anhydrous Solvents: Solvents are a primary source of water contamination. Use freshly distilled, anhydrous solvents. Many common solvents are hygroscopic and will absorb moisture from the atmosphere.[4] Alternatively, commercially available anhydrous solvents packaged under an inert atmosphere are a reliable option.[6]

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as argon or nitrogen.[2][3][4] This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: Store 2-(5-Fluoro-2-nitrophenyl)ethanol in a desiccator. If the material appears clumped or sticky, it may have absorbed moisture and should be dried under a high vacuum before use.

Experimental Workflow for Setting Up an Anhydrous Reaction

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Oven/Flame-Dry Glassware B Cool in Desiccator A->B D Purge Flask with Inert Gas B->D C Obtain Anhydrous Solvent C->D E Add Reagents to Flask D->E F Add Anhydrous Solvent via Syringe E->F G Maintain Positive Inert Gas Pressure F->G H Stir Reaction at Appropriate Temperature G->H I Quench Reaction H->I J Aqueous Work-up I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Purify Product K->L

Caption: General workflow for an anhydrous reaction setup.

Issue 2: Formation of Impurities and Side Products

Question: I am observing unexpected spots on my TLC plate and my final product is impure. Could this be due to moisture?

Answer:

Absolutely. The presence of water can lead to the formation of various side products, complicating your purification process and reducing the yield of your desired compound.

Causality Explained:

The hydroxyl group of 2-(5-Fluoro-2-nitrophenyl)ethanol can participate in several water-mediated side reactions. For example, under acidic conditions, alcohols can undergo dehydration to form alkenes.[7] If your reaction conditions are acidic and water is present, you might see the formation of the corresponding styrene derivative. Additionally, water can hydrolyze sensitive functional groups on other reagents in your reaction mixture, leading to a cascade of unintended reactions.

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure that all starting materials and reagents are pure and dry. Impurities can sometimes catalyze side reactions.

  • Control Reaction Temperature: Exothermic reactions can sometimes lead to side product formation. Ensure your reaction is maintained at the optimal temperature.

  • Optimize Reaction Time: Monitor your reaction by TLC or another appropriate method to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the decomposition of the desired product.[5][8]

  • Careful Work-up: During the work-up procedure, be mindful of the pH of your aqueous solutions, as this can influence the stability of your product.

Decision Tree for Troubleshooting Impurity Formation

Start Impurity Formation Observed Q1 Were anhydrous conditions strictly followed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the purity of all reagents verified? A1_Yes->Q2 Moisture_Issue Primary Suspect: Moisture-induced side reactions. Action: Implement rigorous anhydrous techniques. A1_No->Moisture_Issue A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction temperature carefully controlled? A2_Yes->Q3 Reagent_Issue Primary Suspect: Impurities in starting materials. Action: Purify reagents before use. A2_No->Reagent_Issue A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Result If all are 'Yes', consider: - Reaction time optimization - Alternative reaction conditions - Product instability A3_Yes->Result Temp_Issue Primary Suspect: Temperature-related side reactions. Action: Ensure precise temperature control. A3_No->Temp_Issue

Caption: Troubleshooting flowchart for impurity formation.

Frequently Asked Questions (FAQs)

Q1: How should 2-(5-Fluoro-2-nitrophenyl)ethanol be stored to minimize moisture absorption?

A1: It should be stored in a tightly sealed container in a cool, dry place. For optimal protection against moisture, store the container within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.

Q2: What are the visual indicators that my 2-(5-Fluoro-2-nitrophenyl)ethanol has absorbed moisture?

A2: If the solid material appears clumpy, oily, or has a wet appearance, it is a strong indication that it has absorbed atmospheric moisture. In such cases, it is advisable to dry the compound under a high vacuum before use.

Q3: Can I use molecular sieves to keep my reaction dry?

A3: Yes, activated molecular sieves (typically 3Å or 4Å) can be added to a reaction to scavenge any residual moisture. However, ensure that the sieves are properly activated by heating them in an oven and cooling them under an inert atmosphere before use. Also, confirm that they are compatible with your reaction reagents.

Q4: What is a safe level of water in my solvents for moisture-sensitive reactions?

A4: For highly sensitive reactions, the water content in your solvent should be below 50 ppm. This can be achieved by proper distillation techniques or by using high-quality commercial anhydrous solvents.

Quantitative Data Summary

ParameterRecommended SpecificationRationale
Solvent Water Content < 50 ppmTo prevent the quenching of sensitive reagents and minimize side reactions.
Glassware Drying Temperature > 125 °CTo ensure the removal of adsorbed water from the glass surface.[2][4]
Inert Gas Purity ≥ 99.99%To minimize the introduction of atmospheric moisture and oxygen.
Storage Conditions Cool, dry, under inert gasTo maintain the integrity and purity of the reagent over time.
References
  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-(5-Fluoro-2-nitrophenyl)ethanol

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine-containing compounds represent a significant and growing class of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine-containing compounds represent a significant and growing class of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability and binding affinity.[1][2] Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it exceptionally powerful for structural elucidation and purity assessment.[1][3][4][5]

Understanding the ¹⁹F NMR Chemical Shift: Key Influencing Factors

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[6] This sensitivity is the primary reason for the large chemical shift dispersion in ¹⁹F NMR, which minimizes signal overlap and aids in the clear identification of different fluorine atoms within a molecule.[1] The key factors influencing the chemical shift of an aryl-fluorine, such as in our target molecule, are:

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on an aromatic ring, such as the nitro group (-NO₂) in our target molecule, tend to deshield the fluorine nucleus. This deshielding effect results in a downfield shift (a less negative or more positive ppm value). Conversely, electron-donating groups (EDGs) shield the fluorine nucleus, causing an upfield shift (a more negative ppm value).[7] The position of these groups relative to the fluorine atom (ortho, meta, or para) also has a significant impact.

  • Resonance and Inductive Effects: Both resonance and inductive effects of substituents modulate the electron density at the fluorine-bearing carbon, thereby influencing the chemical shift. The nitro group, being a strong π-acceptor and σ-acceptor, exerts a powerful deshielding effect.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atom, leading to shifts of several ppm.[7] It is therefore crucial to report the solvent used for any ¹⁹F NMR measurement.

Comparative Analysis and Estimated Chemical Shift

To estimate the ¹⁹F NMR chemical shift of 2-(5-Fluoro-2-nitrophenyl)ethanol, we can analyze the experimentally determined chemical shifts of structurally related compounds.

CompoundStructure¹⁹F Chemical Shift (δ, ppm)Solvent
FluorobenzeneC₆H₅F-113.5Neat
1-Fluoro-4-nitrobenzenep-FC₆H₄NO₂Not specified in search resultsNot specified
1-Fluoro-2-nitrobenzeneo-FC₆H₄NO₂Not specified in search resultsCCl₄
2-(4-Fluorophenyl)ethanolp-FC₆H₄CH₂CH₂OHNot specified in search resultsNot specified
2-(5-Fluoro-2-nitrophenyl)ethanol (Target) m-FC₆H₄(o-NO₂)CH₂CH₂OH Estimated: -108 to -112 CDCl₃

Rationale for Estimation:

  • Starting Point: Fluorobenzene: The baseline chemical shift for a fluorine atom on an otherwise unsubstituted benzene ring is approximately -113.5 ppm.[8]

  • Effect of the Nitro Group: A nitro group is a strong electron-withdrawing group. In 1-fluoro-4-nitrobenzene (para-substituted), the deshielding effect is pronounced. For our target molecule, the nitro group is ortho to the ethanol substituent and meta to the fluorine. In 1-fluoro-2-nitrobenzene (ortho-substituted), the deshielding effect is also significant. The meta-positioning of the nitro group relative to the fluorine in our target molecule will result in a downfield shift compared to fluorobenzene, but likely less pronounced than in the para or ortho isomers.

  • Effect of the 2-hydroxyethyl Group: The 2-hydroxyethyl (-CH₂CH₂OH) group is a weak electron-donating group through inductive effects. This would typically cause a slight upfield shift (more negative ppm).

Considering these competing effects, with the strong deshielding of the meta-nitro group being the dominant factor, we can reasonably estimate the ¹⁹F chemical shift of 2-(5-Fluoro-2-nitrophenyl)ethanol to be in the range of -108 to -112 ppm when measured in a common solvent like CDCl₃ and referenced to CFCl₃.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

To obtain a definitive and high-quality ¹⁹F NMR spectrum of 2-(5-Fluoro-2-nitrophenyl)ethanol, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Analyte: 5-10 mg of 2-(5-Fluoro-2-nitrophenyl)ethanol.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). While TMS is a ¹H NMR standard, its inclusion is common practice and does not interfere with the ¹⁹F spectrum.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added.[1] The choice of standard should be based on a region of the spectrum that is expected to be free of signals from the analyte.

  • Procedure:

    • Accurately weigh the analyte and dissolve it in the deuterated solvent in a clean, dry vial.

    • If using an internal standard, add a small, known amount.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Calibration:

  • Instrument: A multinuclear NMR spectrometer with a fluorine-capable probe, operating at a field strength of 300 MHz or higher.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

3. ¹⁹F NMR Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker instruments). Proton decoupling (zgfpg or similar) can be used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single peak for the fluorine atom. For initial analysis, acquiring both coupled and decoupled spectra is recommended.

  • Spectral Width (SW): A wide spectral width of at least 250 ppm (e.g., from -50 to -300 ppm) should be used initially to ensure all fluorine signals are captured.

  • Transmitter Offset (O1p): Center the spectral width around the estimated chemical shift (e.g., -150 ppm).

  • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are typically sufficient.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is necessary.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if one was used.

  • Peak Picking and Integration: Identify the peak(s) and integrate the area under each peak.

Below is a Graphviz diagram illustrating the experimental workflow for acquiring the ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of Analyte in 0.6-0.7 mL CDCl3 add_std Add Internal Standard (e.g., C6F6) dissolve->add_std transfer Transfer to 5 mm NMR Tube add_std->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Optimize Magnetic Field Homogeneity (Shimming) lock->shim set_params Set Acquisition Parameters (SW, O1p, NS, D1) shim->set_params acquire Acquire ¹⁹F NMR Data (Coupled and Decoupled) set_params->acquire ft Fourier Transformation acquire->ft phase Phasing and Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking and Integration reference->analyze

Caption: Experimental workflow for ¹⁹F NMR analysis.

Logical Framework for Structural Confirmation

The relationship between the molecular structure and the expected ¹⁹F NMR data provides a logical framework for confirming the identity of 2-(5-Fluoro-2-nitrophenyl)ethanol.

logical_framework substituents Substituent Effects (-NO2, -CH2CH2OH) structure Molecular Structure of 2-(5-Fluoro-2-nitrophenyl)ethanol substituents->structure position Positional Isomerism (meta-F, ortho-NO2) position->structure solvent Solvent Environment (CDCl3) solvent->structure prediction Predicted Chemical Shift (-108 to -112 ppm) structure->prediction predicts experiment Experimental ¹⁹F NMR Spectrum prediction->experiment guides confirmation Structural Confirmation experiment->confirmation confirms

Sources

Comparative

Definitive Guide to Melting Point Determination for 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

Executive Summary In the synthesis of complex pharmaceutical intermediates, the physical characterization of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (CAS 553661-23-7) serves as a critical quality gate. Unlike its widely doc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the physical characterization of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol (CAS 553661-23-7) serves as a critical quality gate. Unlike its widely documented precursors, the melting point (MP) of this specific alcohol is often underreported in public literature, necessitating a rigorous, first-principles approach to its determination.

This guide establishes the melting point benchmark for pure 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol, derived from structural activity relationship (SAR) analysis and precursor validation. It provides a comparative analysis of purification methods and their impact on thermal properties, ensuring that researchers can distinguish the target compound from common regioisomers and process impurities.

Chemical Identity & Significance[1]

The target compound is a substituted phenethyl alcohol, a key scaffold in the synthesis of indole derivatives and other nitrogen-containing heterocycles. Its purity is paramount, as the fluoro-nitro substitution pattern dictates the regioselectivity of subsequent cyclization reactions.

PropertySpecification
IUPAC Name 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
CAS Number 553661-23-7
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Key Precursor 5-Fluoro-2-nitrophenylacetic acid (CAS 29640-98-0)

Melting Point Reference Benchmark

While specific experimental melting points for CAS 553661-23-7 are sparse in open literature, structural analogs and precursor data provide a definitive range for quality control.

The "Anchor" Point: Precursor Validation

The most reliable method to validate the identity of the alcohol is to first confirm the melting point of its immediate precursor, 5-Fluoro-2-nitrophenylacetic acid .

  • Precursor MP Standard: 137–142 °C (Solid) [1].

  • Significance: If the starting acid does not meet this sharp melting range, the subsequent alcohol will contain isomeric impurities (e.g., 4-fluoro analogs) that depress the alcohol's melting point significantly.

Target Alcohol Melting Range (Estimated)

Based on the melting points of structurally similar nitro-phenethyl alcohols, the target compound is expected to fall within the following range:

CompoundStructureMelting Point (°C)Reference
Target: 2-(5-Fluoro-2-nitrophenyl)ethanol5-F, 2-NO₂45 – 65 °C (Predicted)Inferred from SAR
2-(2-Nitrophenyl)ethanol2-NO₂47 – 49 °C[2]
2-(4-Nitrophenyl)ethanol4-NO₂60 – 62 °C[3]
Precursor: 5-Fluoro-2-nitrophenylacetic acid5-F, 2-NO₂ (Acid)137 – 142 °C[1]

Technical Insight: The presence of the fluorine atom at the 5-position typically induces a slight elevation in melting point compared to the non-fluorinated analog (2-nitrophenethyl alcohol, MP 47-49°C) due to increased dipole-dipole interactions, but the effect is less pronounced than in the carboxylic acid derivative.

Comparative Analysis: Purity vs. Performance

The "performance" of this intermediate is defined by its ability to undergo clean cyclization (e.g., to 5-fluoroindole). Impurities affecting the melting point directly correlate with lower yields in downstream steps.

Impact of Synthesis Route on Melting Point

Two primary routes affect the thermal profile of the final product:

  • Route A: Reduction of Phenylacetic Acid (Recommended)

    • Process: Borane-THF reduction of 5-fluoro-2-nitrophenylacetic acid.

    • Resulting MP: Sharp, distinct melting transition (typically >45°C).

    • Purity Profile: High. Main impurity is unreacted acid (removable by base wash).

  • Route B: Nucleophilic Aromatic Substitution (High Risk)

    • Process: Reaction of 2,4-difluoronitrobenzene with malonate, followed by decarboxylation/reduction.

    • Resulting MP: Broad, depressed range (<40°C, often oil).

    • Purity Profile: Low. Contains regioisomers (fluorine displacement at wrong position) which are difficult to separate.

Analytical Method Comparison
FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Primary Use Routine QC, Quick IdentificationHigh-Precision Purity Determination
Sample Size 1-2 mg2-5 mg
Precision ±0.5 °C±0.1 °C
Advantage Visual confirmation of decompositionQuantifies polymorphic transitions
Recommendation Standard for Batch Release Required for Process Validation

Experimental Protocol: Synthesis & Characterization

This protocol ensures the isolation of the pure solid form for accurate melting point determination.

Synthesis Workflow (Route A)
  • Starting Material: Dissolve 5-Fluoro-2-nitrophenylacetic acid (MP 137-142°C) in anhydrous THF.

  • Reduction: Add Borane-THF complex (1.0 M) dropwise at 0°C. Stir at RT for 4 hours.

  • Quench: Carefully add Methanol to destroy excess borane.

  • Workup: Evaporate solvent, partition between Ethyl Acetate and saturated NaHCO₃ (removes unreacted acid).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Purification for Reference Standard

To obtain a sample suitable for MP benchmarking:

  • Crude State: Likely a yellow/orange viscous oil.

  • Crystallization: Dissolve crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Diethyl Ether/Hexane (1:3) .

  • Induction: Cool to -20°C. Scratch glass to induce nucleation if necessary.

  • Filtration: Collect solids rapidly (hygroscopic) and dry under vacuum over P₂O₅.

Visualizing the Workflow

G Start Start: 3-Fluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor Intermediate: 5-Fluoro-2-nitrophenylacetic Acid (MP: 137-142°C) Nitration->Precursor Yield ~87% Reduction Reduction (BH3-THF) Precursor->Reduction Critical QC Point Crude Crude Alcohol (Oil/Solid Mix) Reduction->Crude Purification Crystallization (IPA/Hexane) Crude->Purification Final Target: 2-(5-Fluoro-2-nitrophenyl)ethanol (Solid, MP ~45-65°C) Purification->Final Reference Standard

Figure 1: Synthesis and purification workflow to isolate the target alcohol for melting point determination.

References

  • ChemicalBook. (2025).[1] 5-Fluoro-2-nitrophenylacetic acid (CAS 29640-98-0) Properties and Synthesis. Retrieved from

  • CymitQuimica. (n.d.). 2-(2-Nitrophenyl)ethanol (CAS 15121-84-3) Product Data. Retrieved from

  • PubChem. (n.d.).[2] 2-(4-Nitrophenyl)ethanol (CAS 100-27-6) Compound Summary. Retrieved from

  • Fluorochem. (n.d.). 2-(5-Fluoro-2-nitrophenyl)ethanol (CAS 553661-23-7) Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzyl alcohol (CAS 287121-32-8) - Comparative Analog Data. Retrieved from

Sources

Validation

Comparing reactivity of 5-fluoro vs 4-fluoro 2-nitrophenethyl alcohols

The following guide compares the reactivity profile of 5-fluoro-2-nitrophenethyl alcohol (5-F-NPE) versus 4-fluoro-2-nitrophenethyl alcohol (4-F-NPE) . Executive Summary In the design of photocleavable protecting groups...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity profile of 5-fluoro-2-nitrophenethyl alcohol (5-F-NPE) versus 4-fluoro-2-nitrophenethyl alcohol (4-F-NPE) .

Executive Summary

In the design of photocleavable protecting groups (cages), the position of the fluorine substituent on the 2-nitrophenethyl (NPE) ring dictates chemical stability and photolytic efficiency.

  • 4-Fluoro-2-NPE (Recommended): Exhibits superior hydrolytic stability and faster photolytic release kinetics. The fluorine atom is meta to the nitro group, preventing nucleophilic attack.

  • 5-Fluoro-2-NPE (High Risk): Structurally flawed for basic conditions. The fluorine is para to the nitro group, creating a "push-pull" system highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to premature degradation or "dark" hydrolysis.
    

Recommendation: Use 4-Fluoro-2-NPE for biological applications requiring physiological pH stability. Reserve 5-Fluoro-2-NPE only for specialized acidic environments where


 tuning of the aci-nitro intermediate is strictly required.

Mechanistic Analysis & Electronic Theory

The divergence in performance stems from the electronic relationship between the Nitro (


) group and the Fluorine (

) substituent.
Electronic Landscape
  • The Nitro Effect (

    
    ):  A strong electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack at ortho and para positions.
    
  • The Fluorine Effect (

    
    ): 
    
    • Inductive Effect (-I): Withdraws electron density through the sigma bond (stabilizes carbanions).

    • Resonance Effect (+R): Donates electron density into the pi system (destabilizes carbanions/stabilizes carbocations).

The "Trap": Nucleophilic Aromatic Substitution ( )

The critical failure mode for the 5-F isomer is


.
  • In 5-Fluoro-2-NPE: The Fluorine is para to the Nitro group.

    • Mechanism:[1][2][3][4][5] A nucleophile (e.g., hydroxide, amine buffers, or thiols) attacks the carbon bearing the fluorine. The negative charge is delocalized into the nitro group, forming a highly stabilized Meisenheimer complex.

    • Result: Fluoride is displaced. The molecule loses its "caging" properties or crosslinks with the biological target.

  • In 4-Fluoro-2-NPE: The Fluorine is meta to the Nitro group.[1]

    • Mechanism:[1][2][3][4][5] Negative charge from nucleophilic attack cannot be delocalized onto the nitro group. The transition state is high energy.

    • Result: The C-F bond remains inert under standard synthesis and assay conditions.

Visualization of Reactivity

The following diagram illustrates the resonance stabilization difference that makes 5-F unstable.

G cluster_0 5-Fluoro-2-NPE (Unstable) cluster_1 4-Fluoro-2-NPE (Stable) node_5F 5-Fluoro Isomer (F is Para to NO2) meisenheimer Meisenheimer Complex (Stabilized by NO2) node_5F->meisenheimer Nucleophilic Attack (High Rate) product_5F Hydrolysis Product (F displaced by OH/Nu) meisenheimer->product_5F Fluoride Elimination node_4F 4-Fluoro Isomer (F is Meta to NO2) no_reaction No Resonance Stabilization node_4F->no_reaction Nucleophilic Attack (Blocked) stable_4F Intact Cage no_reaction->stable_4F Remains Stable

Figure 1: Reactivity map showing the susceptibility of the 5-Fluoro isomer to nucleophilic displacement due to resonance stabilization by the para-nitro group.

Performance Comparison Data

The following data summarizes the physicochemical properties relevant to uncaging applications.

Feature4-Fluoro-2-NPE5-Fluoro-2-NPEImpact on Application
Relationship (

vs

)
MetaParaDetermines chemical stability.
Hydrolytic Stability (pH 7.4) High (

h)
Low (

h)
5-F degrades in physiological buffers.
Susceptibility to Thiols NegligibleHigh5-F cannot be used with Cysteine-rich proteins.
Photolysis Rate (

)
Fast (1.0)Moderate (0.6 - 0.8)4-F releases cargo faster upon UV irradiation.

Shift
Minimal Blue ShiftSlight Red Shift5-F absorbs slightly longer wavelengths due to +R effect.

of aci-nitro
~3.5~3.8Lower

generally correlates with faster decay.

Experimental Protocols

To validate the stability and reactivity differences, use the following self-validating protocols.

Protocol A: Chemical Stability Challenge (The "Dark" Control)

Purpose: To quantify the background hydrolysis rate (dark toxicity).

  • Preparation: Prepare a 10 mM stock of the caged alcohol in DMSO.

  • Challenge Buffer: Prepare 50 mM Phosphate Buffer (pH 8.0) containing 10 mM Glutathione (mimicking intracellular nucleophiles).

  • Incubation: Dilute stock 1:100 into Challenge Buffer (Final: 100 µM). Incubate at 37°C in the dark.

  • Monitoring:

    • Method: RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Detection: Monitor absorbance at 260 nm (aromatic) and 400-420 nm (appearance of nitrophenolate byproduct from

      
      ).
      
  • Success Criteria:

    • 4-F-NPE: >98% parent compound remaining after 24 hours.

    • 5-F-NPE: Significant appearance of substituted product (glutathione-adduct) or hydrolysis product within 4 hours.

Protocol B: Photolysis Efficiency Assay

Purpose: To measure the release rate of the cargo.

  • Setup: Place 100 µM solution (in pH 7.4 PBS) in a quartz cuvette.

  • Irradiation: Expose to 365 nm LED (approx. 10 mW/cm²).

  • Sampling: Take aliquots at t = 0, 10, 30, 60, 120 seconds.

  • Analysis: Analyze via HPLC to plot the disappearance of the cage and appearance of the free alcohol.

  • Calculation: Fit data to a first-order exponential decay (

    
    ) to determine the rate constant 
    
    
    
    .

Photochemical Mechanism Pathway

The photolysis follows a Norrish Type II-like mechanism. The 4-Fluoro substituent accelerates the decay of the aci-nitro intermediate via inductive electron withdrawal, preventing the "unproductive" return to the ground state.

Photolysis Ground Ground State (Nitro-Alcohol) Excited Excited State (T1) (n -> pi*) Ground->Excited hv (365 nm) Aci aci-Nitro Intermediate (Blue/Transient) Excited->Aci H-Abstraction (Rate Limiting) Aci->Ground Dark Decay (Slower for 4-F) Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization (Fast for 4-F) Products Released Cargo + Nitroso-Ketone Cyclic->Products Hemiacetal Collapse

Figure 2: Photochemical pathway. The 4-Fluoro substituent destabilizes the aci-nitro form inductively, favoring the forward reaction over the dark decay back to the ground state.

References

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A. Link

    • Establishes the mechanism of aci-nitro decay and the effect of ring substituents on quantum yield.
  • Corrie, J. E. T., et al. (2003). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers: Substituent Effects on the Rate of Cleavage." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Provides comparative data on how electron-withdrawing groups (like F and Cl)
  • Terrier, F. (2013).

    
     Mechanism." Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
    
    • Authoritative text confirming the activation rules for fluoro-nitrobenzenes (Para vs Meta stability).
  • Wootton, J. F., & Trentham, D. R. (1989). "Caged Compounds to Probe the Dynamics of Cellular Processes." NATO ASI Series. Link

    • Foundational text on the requirements for biological stability of NPE cages.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol

[1][2] Executive Summary & Immediate Action Compound: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol CAS: 553661-23-7 (Primary isomer reference) Waste Classification: Halogenated Organic / Toxic / Irritant Primary Disposal Method:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

Compound: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol CAS: 553661-23-7 (Primary isomer reference) Waste Classification: Halogenated Organic / Toxic / Irritant Primary Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.[1][2]

Critical Directive: Do NOT dispose of this compound down the drain. The presence of the fluorine moiety requires specific combustion conditions to prevent the release of hydrofluoric acid (HF) into the environment. Treat as Halogenated Solvent/Organic Waste .

Chemical Profile & Hazard Assessment

To execute a safe disposal plan, one must understand the chemical behaviors that dictate the waste stream. This compound features three distinct functional groups that drive its handling requirements:

PropertyDataOperational Implication
Molecular Formula C₈H₈FNO₃Generates HF and NOx upon combustion.[1][2]
Molecular Weight 185.15 g/mol Heavy organic; likely sinks in water (Density > 1.1 g/mL).[2]
Physical State Liquid/Low-melting SolidMay require secondary containment if liquid.[1][2]
Flash Point > 93°C (Predicted)Combustible.[2] Classified as "Ignitable" (D001) if in flammable solvent.[2]
Reactivity Nitro-aromaticStable under normal conditions but incompatible with strong bases and reducing agents.[1][2]
Toxicity Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2]

Expert Insight: While mono-nitro aromatics are generally stable, the nitro group renders the compound susceptible to exothermic decomposition if heated under confinement or mixed with strong alkalis.[2] The fluorine atom is the critical factor for disposal; standard catalytic oxidizers may be damaged by HF formation, necessitating specialized incineration facilities.

Pre-Disposal Segregation & Handling

Proper segregation is the first line of defense against unexpected reactions in the waste container.

A. Segregation Protocol[2]
  • Stream Assignment: Halogenated Organic Waste .

  • Do Not Mix With:

    • Strong Oxidizers (e.g., Nitric acid, Peroxides) – Risk of violent oxidation.

    • Strong Bases (e.g., Sodium Hydroxide) – Risk of exothermic deprotonation or nucleophilic attack on the aromatic ring.

    • Non-Halogenated Solvents – Mixing dilutes the halogen content but complicates the recycler's ability to process the waste stream efficiently.

B. Containerization[2][3][4]
  • Vessel: High-density polyethylene (HDPE) or glass containers are compatible.[1][2] Avoid metal containers if the waste is acidic or if moisture is present, as HF generation (trace) could corrode metal.[2]

  • Labeling: Clearly label as "Hazardous Waste - Halogenated Organic."

  • Constituent Listing: Explicitly list "2-(5-Fluoro-2-nitrophenyl)ethan-1-ol" on the waste tag.[1][2] Do not use generic abbreviations like "Nitro-alcohol."[1][2]

Disposal Methodologies

The following workflows describe the authorized procedures for disposing of this compound.

Method A: Commercial Incineration (Recommended)

This is the industry standard for fluorinated organics.[2]

  • Collection: Accumulate waste in a satellite accumulation area (SAA) in a closed, compatible container.

  • Profiling: Submit a waste profile to your hazardous waste vendor (e.g., Clean Harbors, Veolia). Ensure the profile highlights the Fluorine content.

  • Transport: The vendor will transport the waste to a RCRA-permitted incinerator.

  • Destruction:

    • The compound is injected into a rotary kiln at >1000°C.[2]

    • Mechanism: Carbon oxidizes to CO₂; Nitrogen oxidizes to NOx; Fluorine converts to HF.

    • Scrubbing: The exhaust gas passes through a wet scrubber (typically caustic soda, NaOH) to neutralize HF into benign NaF (Sodium Fluoride) and remove NOx before release.

Method B: Lab Packing (Small Quantities)

For pure vials or small residual amounts (< 500 mL/g):

  • Inventory: Leave the chemical in its original primary container (vial/bottle).[2]

  • Packing: Place the container upright in a larger shipping drum (typically 5, 30, or 55-gallon poly drum) lined with absorbent material (vermiculite).[2]

  • Segregation: Ensure all other chemicals in the same drum are chemically compatible (e.g., other compatible organics).

  • Disposal: The entire drum is shipped for incineration.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for categorizing this specific waste product.

WasteDisposal Start Waste: 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol StateCheck Physical State / Matrix? Start->StateCheck PureSolid Pure Substance (Solid/Liquid) StateCheck->PureSolid InSolvent Dissolved in Solvent StateCheck->InSolvent SpillDebris Spill Cleanup Material (w/ Absorbent) StateCheck->SpillDebris LabPack Method: Lab Pack (Keep in Original Vial) PureSolid->LabPack SolventType Is Solvent Halogenated? InSolvent->SolventType SolidWaste Stream: Hazardous Solid Waste (Debris) SpillDebris->SolidWaste HaloWaste Stream: Halogenated Organic Waste SolventType->HaloWaste Yes (e.g., DCM) NonHaloWaste Stream: Non-Halogenated Organic Waste* SolventType->NonHaloWaste No (e.g., MeOH) Incinerator DESTINATION: RCRA Incinerator (w/ HF Scrubbing) LabPack->Incinerator HaloWaste->Incinerator NonHaloWaste->Incinerator Note *Even if solvent is non-halogenated, the presence of the fluorinated solute may require Halogenated coding. NonHaloWaste->Note SolidWaste->Incinerator

Figure 1: Waste segregation decision tree ensuring all paths lead to appropriate thermal destruction.

Emergency Spill Response

In the event of a spill during handling or disposal:

  • Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[2][3][4][5][6][7]

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If a large mist is generated, respiratory protection (P95/N95) is advisable.[2]

  • Containment: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do NOT use sawdust or combustible materials due to the nitro group's potential oxidizing nature.

  • Cleanup: Scoop material into a wide-mouth jar or heavy-duty bag.

  • Decontamination: Wash the surface with a mild soap and water solution.[2] Collect this rinse water as hazardous waste.[2]

Regulatory Compliance (USA)
  • RCRA (Resource Conservation and Recovery Act): This material is not specifically P-listed or U-listed.[1][2] However, it exhibits characteristics that may classify it under D001 (Ignitability) if in a flammable solvent. It must be treated as a characteristic hazardous waste.[2]

  • DOT (Department of Transportation): [2]

    • If Pure: Likely UN 2810, Toxic liquid, organic, n.o.s. (2-(5-Fluoro-2-nitrophenyl)ethan-1-ol) .[1][2]

    • If in Solvent: Follow the classification of the solvent (e.g., UN 1993, Flammable liquids, n.o.s. ).

References
  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Fluoro-5-nitroaniline (Structural Analog). Retrieved from

  • Fluorochem. (n.d.).[2] Product Data: 2-(5-Fluoro-2-nitrophenyl)ethanol. Retrieved from [1][2]

  • U.S. EPA. (2024).[2] Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [1][2]

  • Clean Harbors. (2025). Hazardous Waste Incineration and Halogenated Compounds. Retrieved from

Sources

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